2-(3-Methoxyphenyl)propanenitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-methoxyphenyl)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-8(7-11)9-4-3-5-10(6-9)12-2/h3-6,8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCLZIIKZFCPJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=CC(=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 3 Methoxyphenyl Propanenitrile
Direct Synthesis Approaches
Direct synthesis methods offer efficient pathways to 2-(3-methoxyphenyl)propanenitrile, often utilizing transition metal catalysts to facilitate the formation of key carbon-carbon bonds. These strategies are valued for their atom economy and potential for high yields.
Metal-Catalyzed Alkylation and Alkenylation Reactions
A variety of metal catalysts have been employed to achieve the alkylation of aryl acetonitriles, including those with a methoxy (B1213986) substituent on the phenyl ring. These reactions typically involve the coupling of an aryl acetonitrile (B52724) with an alcohol or other alkylating agent.
Manganese-catalyzed reactions have emerged as a sustainable option for C-C bond formation. beilstein-journals.org These "borrowing hydrogen" or "hydrogen auto-transfer" reactions utilize alcohols as alkylating agents, with water being the only byproduct. beilstein-journals.org In this process, a manganese catalyst facilitates the dehydrogenation of an alcohol to an aldehyde. This is followed by an aldol (B89426) condensation with the nitrile and subsequent hydrogenation of the resulting intermediate to yield the alkylated product. nih.gov While specific examples for the synthesis of this compound are not detailed, the general mechanism involves the activation of the catalyst by a base, followed by the dehydrogenation of the alcohol. beilstein-journals.org
General Reaction Scheme for Manganese-Catalyzed Alkylation:
Step 1: Dehydrogenation of the alcohol to form an aldehyde and a manganese-hydride species.
Step 2: Aldol-type condensation of the aldehyde with the nitrile.
Step 3: Hydrogenation of the resulting unsaturated nitrile by the manganese-hydride species.
Iridium catalysts have been shown to be effective in the intramolecular hydroalkylation of alkynes containing a methoxy group. nih.gov Although this specific application focuses on the synthesis of benzofurans from o-methoxyphenylalkynes, the underlying C-H activation and C-C bond formation principles are relevant to the synthesis of related structures. The reaction involves the addition of a C-H bond from the methoxy group across a carbon-carbon triple bond. nih.gov
Copper-catalyzed reactions represent a versatile and cost-effective method for the synthesis of nitriles. rsc.orgnih.gov One approach involves the transnitrilation of arylboronic acids with a nitrile source like dimethylmalononitrile. rsc.org This method is noted for its mild, oxidant-free conditions and tolerance of various functional groups. rsc.org Another copper-catalyzed strategy is the propargylation of nitroalkanes, which provides access to homopropargylic nitroalkanes that can be further transformed. nih.gov While not a direct synthesis of this compound, these methods highlight the utility of copper in forming C-C bonds adjacent to a nitrile group.
Table 1: Copper-Catalyzed Synthesis of Substituted Nitriles
| Catalyst System | Reactants | Product Type | Key Features |
|---|---|---|---|
| Copper Catalyst | Arylboronic Acids, Dimethylmalononitrile | Aromatic Nitriles | Mild, oxidant-free, broad scope. rsc.org |
Nickel catalysis provides an effective method for the alkylation of aryl acetonitriles using a variety of alcohols. rsc.org This "hydrogen-borrowing" strategy is atom-economical, producing water as the main byproduct. rsc.orgrsc.org The reaction typically involves heating the nitrile and alcohol with a nickel catalyst and a base in a suitable solvent. rsc.org
Table 2: Nickel-Catalyzed Alkylation of Aryl Acetonitriles
| Catalyst | Ligand | Base | Solvent | Temperature | Yield |
|---|
Data derived from general procedures for the alkylation of various aryl acetonitriles.
Cobalt catalysts offer an operationally convenient and environmentally benign route for the alkylation of aryl nitriles with both primary and secondary alcohols. figshare.comorganic-chemistry.org These reactions proceed with good yields and generate water as the sole byproduct. figshare.comorganic-chemistry.orgfigshare.com The use of readily available cobalt precursors and ligands like bis(arylimino)acenaphthene (BIAN) makes this an efficient process. figshare.com
Table 3: Cobalt-Catalyzed Alkylation of Aryl Nitriles
| Catalyst Precursor | Ligand | Reactants | Yield |
|---|---|---|---|
| Cobalt Complex | BIAN | Aryl Nitriles, Alcohols | Up to 86% figshare.com |
Lanthanoid-Catalyzed Hydroarylaminations
While direct examples for the synthesis of this compound using this specific method are not prevalent in the literature, lanthanoid-catalyzed hydroarylaminations represent an emerging field in organic synthesis. This methodology typically involves the addition of an N-H bond of an amine across a carbon-carbon multiple bond, such as that in an alkene or alkyne. The application to nitrile synthesis would likely involve a multi-step process where a precursor containing a suitable functional group is first synthesized via hydroarylamination and then converted to the nitrile. The lanthanoid catalyst's role is to activate the unsaturated system, facilitating the nucleophilic attack of the amine. The efficiency and regioselectivity of such reactions are highly dependent on the specific lanthanoid metal, the ligand environment, and the substrate.
Lewis Acid-Mediated Cyanation Approaches
Lewis acid catalysis is a prominent strategy for the synthesis of nitriles, including α-aryl nitriles like this compound. These methods often involve the reaction of a suitable precursor with a cyanide source, where the Lewis acid activates either the substrate or the cyanating agent.
One common approach is the cyanation of benzylic alcohols. For instance, a general method involves the use of indium(III) bromide (InBr₃) as a catalyst for the reaction of a benzylic alcohol with trimethylsilyl (B98337) cyanide (TMSCN). organic-chemistry.org This allows for the direct conversion of the alcohol to the corresponding nitrile under relatively mild conditions and with good yields. organic-chemistry.org Similarly, other Lewis acids like aluminum trichloride (B1173362) (AlCl₃) or boron trifluoride (BF₃) can be employed to promote the cyanation of various substrates. organic-chemistry.orgyoutube.com For example, Lewis acids can significantly enhance the efficiency of nickel-catalyzed aryl- and alkenylcyanation of alkynes, a reaction that could be adapted to form the structural backbone of the target molecule. organic-chemistry.org
Another pathway involves the hydrocyanation of vinyl arenes. A cooperative palladium/Lewis acid catalytic system can be used for the transfer hydrocyanation of alkenes, providing nitrile derivatives with good selectivity. organic-chemistry.org This approach offers a safer alternative to using highly toxic HCN gas. organic-chemistry.org
| Catalyst System | Substrate Type | Cyanide Source | Key Feature |
| InBr₃ | Benzylic Alcohols | TMSCN | Direct conversion of alcohols to nitriles. organic-chemistry.org |
| Pd/Lewis Acid | Alkenes/Vinyl Arenes | 1-methylcyclohexa-2,5-diene-1-carbonitrile | Anti-Markovnikov selectivity, avoids HCN gas. organic-chemistry.org |
| Ni/Lewis Acid (e.g., AlMe₃) | Alkynes | Aryl/Alkenyl Cyanides | Improved efficiency for electron-rich cyanides. organic-chemistry.org |
Condensation Reaction Pathways
Condensation reactions, particularly the Knoevenagel condensation, provide a powerful route to α,β-unsaturated nitriles, which can be precursors to this compound. This reaction involves the condensation of an active methylene (B1212753) compound, such as a phenylacetonitrile (B145931) derivative, with an aldehyde or ketone.
For example, the condensation of phenylacetonitrile with 4-methoxybenzaldehyde (B44291) can be achieved using powdered potassium hydroxide (B78521) (KOH) at room temperature or potassium carbonate (K₂CO₃) with a phase transfer agent. researchgate.net This yields an aryl-substituted acrylonitrile (B1666552). researchgate.net A similar reaction starting with 3-methoxyphenylacetonitrile and a suitable one-carbon aldehyde, followed by reduction of the resulting double bond, would yield the target compound. The Knoevenagel condensation is versatile and can be catalyzed by various bases, including organic amines or alkali salts, and can even be performed under solvent-free conditions. researchgate.netresearchgate.net
A related synthesis involves the reaction of 2-(3-benzoylphenyl)-propionitrile, which can be prepared from 2-(3-carboxyphenyl)-propionitrile. google.com This highlights a pathway where the core propionitrile (B127096) structure is built upon through reactions on the aromatic ring. google.com
Cyanoalkylation of Indoles
In this context, this compound or a related activated derivative could potentially act as a reagent for the cyanoalkylation of other molecules, such as indoles. The cyano group can serve as a directing group for C-H functionalization. snnu.edu.cn It has been shown that phenylacetonitrile can be used to cyanate (B1221674) indoles through C-H functionalization in the presence of a copper(I) iodide (CuI) catalyst. snnu.edu.cn This process likely involves the in-situ generation of a copper cyanide species. snnu.edu.cn By analogy, an activated form of this compound could be employed to introduce the 1-(3-methoxyphenyl)ethyl cyanide moiety onto the indole (B1671886) nucleus, a valuable transformation in medicinal chemistry.
Synthesis via Functional Group Interconversions of Precursors
An alternative synthetic strategy involves starting with a precursor molecule that already contains the desired carbon skeleton and then modifying its functional groups to arrive at the final product.
Introduction of Nitrile Functionality
The nitrile group can be introduced into a molecule through various functional group interconversions. fiveable.meresearchgate.net These methods are fundamental in organic synthesis. imperial.ac.uk
From Aldehydes: Aldehydes can be converted into nitriles in a one-pot reaction. This often involves the in-situ formation of an aldoxime from the aldehyde and hydroxylamine (B1172632) hydrochloride, followed by dehydration. researchgate.net Lewis acid catalyst systems can be employed to facilitate this conversion, achieving high yields for a range of aliphatic and aromatic aldehydes. researchgate.net
From Amides: The dehydration of primary amides is a classic method for nitrile synthesis. Reagents like thionyl chloride (SOCl₂) are commonly used to effect this transformation. libretexts.org
From Alcohols: A two-step process involving the conversion of an alcohol to a good leaving group (like a tosylate or halide) followed by nucleophilic substitution with a cyanide salt (e.g., NaCN or KCN) is a standard procedure. A direct, dehydroxylative cyanation of alcohols has also been developed, avoiding the need for transition metals or moisture-sensitive Lewis acids. organic-chemistry.org
| Precursor Functional Group | Reagent(s) | Key Transformation |
| Aldehyde | Hydroxylamine hydrochloride, Lewis Acid | One-pot conversion to nitrile via oxime dehydration. researchgate.net |
| Primary Amide | Thionyl chloride (SOCl₂) | Dehydration to form the nitrile. libretexts.org |
| Alcohol | 1. Tosyl chloride, pyridine; 2. NaCN | Conversion to tosylate, followed by Sₙ2 displacement. |
| Alcohol | PPh₃/ICH₂CH₂I | Direct dehydroxylative cyanation. organic-chemistry.org |
Modulations of the Aromatic Ring
Modifications to the 3-methoxyphenyl (B12655295) ring of a precursor molecule can also be a viable synthetic route. For instance, a Friedel-Crafts reaction on a suitable propionitrile derivative could introduce a functional group onto the aromatic ring. A documented synthesis involves the conversion of 2-(3-carboxyphenyl)-propionitrile into its acid chloride, which then undergoes a Friedel-Crafts reaction to yield 2-(3-benzoylphenyl)-propionitrile. google.com This demonstrates that functionalization at the meta position of the phenylpropionitrile core is feasible. Subsequent modification of the introduced group (e.g., reduction of a ketone) or the existing methoxy group (e.g., ether cleavage or electrophilic substitution on the ring) could lead to a variety of analogs, including the parent this compound if starting from a different precursor.
Sustainable and Green Chemistry Aspects in Synthetic Design
In recent years, the principles of green and sustainable chemistry have become crucial in guiding the design of synthetic pathways for fine chemicals, including this compound. The focus is on developing methods that are not only efficient in terms of yield but also minimize environmental impact through reduced waste, lower energy consumption, and the use of less hazardous materials.
A primary goal of green chemistry is to maximize atom economy , ensuring that the maximum number of atoms from the reactants are incorporated into the final product. acs.org Reactions with high atom economy, such as additions and rearrangements, are inherently less wasteful than substitutions or eliminations that generate stoichiometric byproducts. acs.orgprimescholars.com For the synthesis of nitriles, traditional methods often involve reagents that lead to poor atom economy. Therefore, research is geared towards catalytic processes that achieve the desired transformation with minimal waste.
One sustainable approach is the use of base-catalyzed condensation reactions . For instance, the synthesis of a related compound, 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile, was achieved through a base-catalyzed reaction of the corresponding benzaldehyde (B42025) and acetonitrile derivative. researchgate.net This type of reaction can be highly atom-economical. Applying this logic, a potential green route to this compound could involve the methylation of 2-(3-methoxyphenyl)acetonitrile. This precursor, in turn, can be synthesized via methods that are being optimized for greener conditions.
Another key area is the development and use of novel catalysts . For the broader class of acrylonitrile synthesis, significant progress has been made in developing catalysts for ammoxidation, which is the oxidation of hydrocarbons in the presence of ammonia. unibo.it While directly applicable to large-scale industrial production of the parent acrylonitrile, the principles of developing highly selective and reusable catalysts are relevant. For more complex molecules like this compound, heterogeneous catalysts are particularly attractive. They offer advantages such as easy separation from the reaction mixture, potential for recycling, and reduced contamination of the product, all of which are cornerstones of sustainable chemical production.
The choice of solvents and reaction conditions also plays a pivotal role. A patent for a related compound, 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, describes purification using ethyl acetate (B1210297) and a mixture of dichloromethane (B109758)/methanol. google.com Green chemistry principles would encourage the replacement of chlorinated solvents like dichloromethane with more benign alternatives such as ethanol, water, or supercritical fluids. Furthermore, processes that can be run at ambient temperature and pressure are preferred as they reduce energy consumption. jocpr.com
The following table compares hypothetical synthetic strategies for this compound based on established green chemistry principles.
| Synthetic Strategy | Key Green Principle | Potential Advantages | Potential Challenges |
| Catalytic α-methylation of 2-(3-methoxyphenyl)acetonitrile | High Atom Economy, Catalysis | Direct addition minimizes byproducts; a recyclable catalyst would reduce waste. | Finding a highly selective and non-toxic methylation catalyst; may require anhydrous conditions. |
| One-pot reaction from 3-methoxyacetophenone | Process Intensification | Combines multiple steps (e.g., reduction and cyanation) into a single operation, saving energy, solvents, and time. | Complex reaction optimization; potential for competing side reactions, affecting yield and purity. |
| Biocatalytic Synthesis | Use of Renewable Resources & Mild Conditions | Enzymes operate in aqueous media under mild temperature and pH; high selectivity can be achieved. | Enzyme availability and stability; substrate scope may be limited; lower reaction rates compared to traditional catalysis. |
By integrating these sustainable and green chemistry aspects, the synthesis of this compound can be designed to be more efficient, cost-effective, and environmentally responsible.
Reaction Chemistry and Transformational Studies of 2 3 Methoxyphenyl Propanenitrile
Transformations of the Nitrile Functional Group
The cyano group is a cornerstone of the molecule's reactivity, participating in hydrolysis, oxidation, and reduction reactions.
Hydrolysis Reactions
The nitrile functional group of 2-(3-Methoxyphenyl)propanenitrile can be hydrolyzed to a carboxylic acid, 2-(3-methoxyphenyl)propanoic acid, under both acidic and basic conditions. This two-stage process first yields an amide intermediate, which is then further hydrolyzed. rsc.org
Acid-Catalyzed Hydrolysis: When heated under reflux with a dilute acid, such as hydrochloric acid, the nitrile undergoes hydrolysis to form the corresponding carboxylic acid. rsc.orgnih.gov The reaction proceeds through protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, facilitating the attack by water.
Base-Catalyzed Hydrolysis: Alternatively, heating the nitrile with an aqueous alkali solution, like sodium hydroxide (B78521), also leads to the carboxylic acid, which is deprotonated in the basic medium to form the carboxylate salt. rsc.orgnih.gov Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. nih.gov
| Reaction | Reagents and Conditions | Product |
| Acid-Catalyzed Hydrolysis | Dilute HCl, heat (reflux) | 2-(3-Methoxyphenyl)propanoic acid |
| Base-Catalyzed Hydrolysis | 1. NaOH (aq), heat (reflux) 2. H₃O⁺ | 2-(3-Methoxyphenyl)propanoic acid |
Oxidation Reactions
The nitrile group can be oxidized, although it is generally resistant to mild oxidizing agents. Vigorous oxidation conditions are typically required to convert a nitrile to a carboxylic acid. While specific studies on the oxidation of this compound are not prevalent in readily available literature, the use of strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) is a known method for the oxidation of organic compounds, including some nitriles, to carboxylic acids. nih.govacgpubs.org The reaction conditions, such as pH and temperature, would need to be carefully controlled to achieve the desired transformation without significant side reactions. acgpubs.org
| Reaction | Potential Reagent | Expected Product |
| Oxidation | Potassium Permanganate (KMnO₄) | 2-(3-Methoxyphenyl)propanoic acid |
Reduction Reactions
The nitrile group is readily reduced to a primary amine, 2-(3-methoxyphenyl)propan-1-amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically employed for this transformation. The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond.
| Reaction | Reagent and Conditions | Product |
| Reduction | 1. Lithium Aluminum Hydride (LiAlH₄) in ether 2. H₂O workup | 2-(3-Methoxyphenyl)propan-1-amine |
Reactions Involving the Methoxyphenyl Moiety
The methoxy (B1213986) group on the phenyl ring is relatively stable but can be cleaved under certain conditions to yield a phenol. This demethylation is a significant transformation. A notable method for the demethylation of aromatic methyl ethers involves the use of 3-mercaptopropionic acid, a process that has been shown to be effective for substrates with a cyano-substituted phenyl ring.
| Reaction | Reagent and Conditions | Product |
| Demethylation | 3-Mercaptopropionic acid, heat | 2-(3-Hydroxyphenyl)propanenitrile |
Transformations at the Propanenitrile Backbone
The carbon atom alpha to the nitrile group is acidic and can be deprotonated to form a carbanion, which can then participate in various carbon-carbon bond-forming reactions.
Alpha-Alkylation and Alpha-Alkenylation Reactions
Alpha-Alkylation: The alpha-proton of this compound can be abstracted by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate a nucleophilic enolate. This enolate can then undergo an Sₙ2 reaction with an alkyl halide to introduce an alkyl group at the alpha position. The use of a strong, bulky base like LDA at low temperatures favors the formation of the kinetic enolate.
Alpha-Alkenylation: The Knoevenagel condensation offers a pathway for the formation of a carbon-carbon double bond at the alpha position. This reaction typically involves the condensation of a compound with an active methylene (B1212753) group (like an arylacetonitrile) with an aldehyde or ketone in the presence of a basic catalyst. nih.govacgpubs.orgbhu.ac.injocpr.comresearchgate.net For this compound, this would involve deprotonation at the alpha-carbon followed by nucleophilic attack on the carbonyl carbon of an aldehyde, such as benzaldehyde (B42025), and subsequent dehydration to yield an α,β-unsaturated nitrile.
| Reaction | Reagents and Conditions | Product Type |
| Alpha-Alkylation | 1. Lithium Diisopropylamide (LDA), THF, -78 °C 2. Alkyl halide (e.g., CH₃I) | α-Alkylated propanenitrile |
| Alpha-Alkenylation (Knoevenagel Condensation) | Aldehyde (e.g., Benzaldehyde), base catalyst | α,β-Unsaturated nitrile |
Derivatization at the Chiral Center
The carbon atom alpha to the nitrile group in this compound is a chiral center and possesses an acidic proton. This acidity is due to the electron-withdrawing nature of the nitrile group, which stabilizes the resulting carbanion through resonance. This property allows for the straightforward derivatization at this position, primarily through alkylation reactions.
The most common and effective method for the alkylation of the alpha-carbon involves the use of a strong, non-nucleophilic base to ensure complete and regioselective deprotonation. pressbooks.pubyoutube.com Lithium diisopropylamide (LDA) is the base of choice for such transformations, as it is highly effective at generating the enolate equivalent without competing in nucleophilic addition to the nitrile group. youtube.com The reaction is typically carried out at low temperatures, such as -78 °C, in an aprotic solvent like tetrahydrofuran (B95107) (THF) to prevent unwanted side reactions. youtube.com
Once the carbanion is formed, it can readily react with a variety of electrophiles in an SN2-type reaction, most commonly with primary alkyl halides. pressbooks.pubchadsprep.com This two-step process allows for the introduction of a wide range of alkyl groups at the chiral center, leading to a diverse array of substituted nitrile derivatives.
A representative reaction scheme is as follows:
Deprotonation with LDA to form the nucleophilic carbanion.
Addition of an alkyl halide (e.g., ethyl iodide) to introduce the new alkyl group.
Table 1: Representative Alkylation Reactions at the Chiral Center
| Entry | Electrophile | Reagents and Conditions | Product |
| 1 | Ethyl Iodide | 1. LDA, THF, -78 °C 2. CH₃CH₂I | 2-(3-Methoxyphenyl)-2-methylbutanenitrile |
| 2 | Benzyl (B1604629) Bromide | 1. LDA, THF, -78 °C 2. C₆H₅CH₂Br | 2-(3-Methoxyphenyl)-3-phenyl-2-methylpropanenitrile |
| 3 | Allyl Bromide | 1. LDA, THF, -78 °C 2. CH₂=CHCH₂Br | 2-(3-Methoxyphenyl)-2-methylpent-4-enenitrile |
Intramolecular Cyclization and Annulation Reactions
The structure of this compound and its derivatives provides the necessary components for intramolecular cyclization and annulation reactions, leading to the formation of polycyclic systems. A particularly relevant transformation is the synthesis of tetralone derivatives, which are important structural motifs in many biologically active compounds.
A plausible pathway to a tetralone from this compound involves a sequence of reactions:
Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid, yielding 2-(3-methoxyphenyl)propanoic acid.
Formation of an Acyl Halide: The resulting carboxylic acid can then be converted to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride.
Intramolecular Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), the acyl chloride can undergo an intramolecular Friedel-Crafts acylation. masterorganicchemistry.com The electrophilic acylium ion will attack the electron-rich aromatic ring to form a new six-membered ring, resulting in a tetralone. A patent for the synthesis of 5-methoxy-2-tetralone (B30793) describes a similar cyclization from 3-methoxyphenylacetyl chloride. wipo.intgoogle.com
Another potential, though less direct, annulation strategy could involve a variation of the Pomeranz-Fritsch reaction, which is a method for synthesizing isoquinolines. wikipedia.org This would require significant modification of the starting material to introduce the necessary aminoacetal side chain.
Table 2: Plausible Synthesis of a Tetralone Derivative
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Nitrile Hydrolysis | H₂SO₄ (aq), Δ | 2-(3-Methoxyphenyl)propanoic acid |
| 2 | Acyl Chloride Formation | SOCl₂, DMF (cat.) | 2-(3-Methoxyphenyl)propanoyl chloride |
| 3 | Intramolecular Acylation | AlCl₃, CH₂Cl₂ | 5-Methoxy-2-methyl-1-tetralone |
Investigations into Chemo- and Regioselectivity
The successful synthesis of specific derivatives from this compound hinges on controlling the chemo- and regioselectivity of the reactions.
Chemoselectivity in this context primarily refers to the selective reaction at one functional group in the presence of others. For instance, during the alkylation of the alpha-carbon, the use of a strong, non-nucleophilic base like LDA is a key chemoselective choice. A nucleophilic base, such as sodium hydroxide, could potentially lead to the hydrolysis of the nitrile group instead of deprotonation.
Regioselectivity concerns the position at which a reaction occurs. This is particularly important in two scenarios:
Alpha-Alkylation vs. Aromatic Substitution: To ensure that alkylation occurs exclusively at the alpha-carbon, the reaction conditions must favor the formation of the carbanion over electrophilic attack on the aromatic ring. The low-temperature deprotonation with LDA effectively achieves this, as the kinetic acidity of the alpha-proton is significantly greater than that of the aromatic protons. youtube.comyoutube.com
Intramolecular Friedel-Crafts Acylation: The regioselectivity of the cyclization to form a tetralone is governed by the directing effects of the substituents on the aromatic ring. The methoxy group is a strong ortho-, para-director, activating positions 2, 4, and 6 for electrophilic attack. The alkyl side chain is a weak ortho-, para-director. The cyclization to form the tetralone will be directed by the powerful methoxy group. The attack can occur at either the 2- or 4-position. Steric hindrance from the adjacent propionyl chloride side chain may influence the final position of acylation, often favoring the less hindered position.
Spectroscopic Characterization in Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.
¹H NMR Spectroscopy
The proton NMR (¹H NMR) spectrum provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. For 2-(3-Methoxyphenyl)propanenitrile, the predicted ¹H NMR spectrum in a solvent like deuterochloroform (CDCl₃) would exhibit several key signals.
The aromatic region is expected to show complex multiplets corresponding to the four protons on the substituted benzene (B151609) ring. The methoxy (B1213986) group (-OCH₃) introduces electronic effects that differentiate these protons. Specifically, the methoxy group is an electron-donating group, which tends to shift the ortho and para protons upfield (to a lower ppm value) compared to the meta proton. youtube.com The proton at the C2 position of the phenyl ring would be a singlet or a narrow triplet, while the protons at C4, C5, and C6 would show complex splitting patterns due to their coupling with each other.
The aliphatic region would contain signals from the propanenitrile moiety. The proton on the chiral carbon (the carbon attached to the nitrile and the phenyl ring) would appear as a quartet, being split by the three protons of the adjacent methyl group. The methyl group protons would, in turn, appear as a doublet, being split by the single methine proton. The methoxy group protons would be visible as a sharp singlet, typically downfield from other aliphatic signals due to the deshielding effect of the adjacent oxygen atom.
Based on data from analogous compounds like 2-phenylpropanenitrile (B133222) and (3-methoxyphenyl)acetonitrile (B41291), the following chemical shifts can be predicted. scispace.comnih.gov
Predicted ¹H NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.30 | t | 1H | Aromatic H (C5) |
| ~6.85-6.95 | m | 3H | Aromatic H (C2, C4, C6) |
| ~3.88 | q | 1H | CH-CN |
| ~3.83 | s | 3H | OCH₃ |
| ~1.65 | d | 3H | CH₃ |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. In this compound, ten distinct signals are expected.
The aromatic region will display six signals. The carbon attached to the methoxy group (C3) will be significantly shifted downfield due to the deshielding effect of the oxygen. The carbon attached to the propanenitrile substituent (C1) will also be downfield. The remaining four aromatic carbons will have shifts in the typical aromatic range (around 110-130 ppm).
In the aliphatic region, the nitrile carbon (C≡N) has a characteristic chemical shift. The methine carbon (CH-CN) and the methyl carbon (CH₃) will appear at the higher field end of the spectrum. The methoxy carbon (OCH₃) will have a distinct shift in the mid-range of the spectrum. Predictions based on data for 2-phenylpropanenitrile and (3-methoxyphenyl)acetonitrile suggest the following. scispace.comoregonstate.edu
Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~160.0 | Aromatic C-OCH₃ (C3) |
| ~138.5 | Aromatic C-CH (C1) |
| ~130.0 | Aromatic CH (C5) |
| ~121.5 | Nitrile (C≡N) |
| ~119.0 | Aromatic CH (C6) |
| ~113.5 | Aromatic CH (C4) |
| ~112.5 | Aromatic CH (C2) |
| ~55.5 | OCH₃ |
| ~31.5 | CH-CN |
| ~21.5 | CH₃ |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands.
The most prominent feature will be a sharp, strong absorption band for the nitrile group (C≡N) stretch. For aromatic nitriles, this peak typically appears in the range of 2240-2220 cm⁻¹. spectroscopyonline.comscribd.com The presence of an aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The methoxy group will exhibit a strong C-O stretching band.
Predicted IR Absorption Bands for this compound
| Frequency (cm⁻¹) | Intensity | Vibration |
|---|---|---|
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2980-2850 | Medium | Aliphatic C-H Stretch |
| ~2230 | Strong, Sharp | C≡N Stretch |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch |
| ~1250 | Strong | Aryl-O Stretch (asymmetric) |
| ~1040 | Strong | Aryl-O Stretch (symmetric) |
Data for these predictions are derived from general principles of IR spectroscopy and data for (3-methoxyphenyl)acetonitrile. nist.govpressbooks.publibretexts.org
Mass Spectrometry (e.g., GC-MS, HRMS, MALDI-TOF/TOF)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. For this compound, the molecular weight is 161.20 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 161. A key fragmentation pathway would involve the loss of a methyl group (CH₃) to give a fragment at m/z = 146. Another significant fragmentation would be the loss of the nitrile group (CN). The cleavage of the bond between the chiral carbon and the phenyl ring would lead to characteristic fragments. The fragmentation pattern of (3-methoxyphenyl)acetonitrile shows a prominent molecular ion and fragments corresponding to the loss of parts of the side chain, which can be used to predict the behavior of the target compound. nih.gov
Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Possible Fragment Ion |
|---|---|
| 161 | [M]⁺ (Molecular Ion) |
| 146 | [M - CH₃]⁺ |
| 130 | [M - CH₃ - O]⁺ or [M - CH₃O]⁺ |
| 107 | [C₇H₇O]⁺ (methoxy tropylium (B1234903) ion) |
Raman Spectroscopy
The nitrile (C≡N) stretch, which is strong in the IR spectrum, would also be a prominent feature in the Raman spectrum, typically appearing in the same region of 2240-2220 cm⁻¹. The aromatic ring vibrations, especially the symmetric "ring breathing" mode around 1000 cm⁻¹, are often strong in Raman spectra.
Predicted Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Intensity | Vibration |
|---|---|---|
| ~3060 | Strong | Aromatic C-H Stretch |
| ~2230 | Strong | C≡N Stretch |
| ~1600 | Strong | Aromatic C=C Stretch (ring deformation) |
| ~1000 | Very Strong | Aromatic Ring Breathing (trigonal) |
Table of Compounds Mentioned
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These theoretical methods provide insights into the electronic distribution and stability of a compound.
Electronic Structure Analysis
The electronic structure of a molecule is key to understanding its reactivity. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides valuable information. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability. A smaller gap generally suggests higher reactivity.
Table 1: Hypothetical Electronic Properties of 2-(3-Methoxyphenyl)propanenitrile
| Parameter | Value |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
| No published data is available for these parameters for this compound. |
Global and Local Reactivity Descriptors
Table 2: Hypothetical Global Reactivity Descriptors for this compound
| Descriptor | Value |
| Electronegativity (χ) | Data not available |
| Chemical Hardness (η) | Data not available |
| Global Softness (S) | Data not available |
| Specific values for these descriptors for this compound have not been reported in the literature. |
Mechanistic Studies through Computational Modeling
Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions, identifying intermediate structures, and characterizing the energy barriers that must be overcome.
Reaction Pathway Elucidation
Computational methods can map out the potential energy surface of a reaction, revealing the most likely route from reactants to products. This involves identifying all intermediates and transition states, which provides a detailed understanding of the reaction mechanism.
Transition State Characterization
A transition state represents the highest energy point along a reaction coordinate. Its structure and energy are critical for determining the rate of a reaction. Computational calculations can precisely characterize the geometry of transition states and calculate the activation energy, which is the energy required to reach this state.
Photochemical Reaction Mechanisms
For reactions initiated by light, computational modeling can explore the excited-state potential energy surfaces. This is essential for understanding the pathways of photochemical reactions, including processes such as photoisomerization or photocleavage, which may differ significantly from ground-state thermal reactions.
Molecular Docking Studies for Biological Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction between a ligand and its target protein. While specific molecular docking studies on this compound are not extensively documented in publicly available literature, research on analogous compounds containing the methoxyphenyl moiety provides valuable insights into its potential biological targets and binding interactions.
Studies on various methoxyphenyl derivatives have demonstrated their potential to interact with a range of biological targets. For instance, molecular docking studies on 3-methoxy flavone (B191248) derivatives have explored their binding interactions with the human estrogen receptor alpha (ER-α) and epidermal growth factor receptor (EGFR), both of which are significant targets in cancer therapy. epstem.net Similarly, p-methoxycinnamoyl hydrazide derivatives have been investigated for their interaction with the cyclooxygenase-2 (COX-2) receptor, a key enzyme in inflammation. sigmaaldrich.com
A pertinent example is the molecular docking study of 4-formyl-2-methoxyphenyl-4-chlorobenzoate, a derivative of vanillin (B372448), with the COX-2 receptor (PDB ID: 6COX). This study revealed a lower binding energy for the derivative (-8.18 kcal/mol) compared to the parent compound, vanillin (-4.96 kcal/mol), suggesting a higher binding affinity and potentially enhanced anti-inflammatory activity. fip.org The interaction analysis in such studies often reveals key binding modes, including hydrogen bonds and hydrophobic interactions with specific amino acid residues within the active site of the target protein. For example, docking studies of pyrimidine (B1678525) derivatives with human cyclin-dependent kinase 2 have shown hydrogen bond formation with residues like GLU 12 and THR 14. nih.gov
| Compound | Target Protein | Binding Energy (kcal/mol) | Observed Interactions |
|---|---|---|---|
| 4-formyl-2-methoxyphenyl-4-chlorobenzoate | COX-2 (PDB ID: 6COX) | -8.18 | Not specified in abstract |
| Vanillin | COX-2 (PDB ID: 6COX) | -4.96 | Not specified in abstract |
| Chloro-substituted pyrimidine derivative | Cyclin-dependent kinase 2 (PDB ID: 1HCK) | -7.9 | Hydrogen bonds with THR 165, GLU 12, LYS 33, THR 14; Alkyl-pi interactions with VAL 63, LYS 129, VAL 18, ILE 10 |
Prediction and Validation of Spectroscopic Data
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical predictions, when compared with experimental data, serve to validate the molecular structure and provide a deeper understanding of its vibrational and electronic properties.
The prediction of spectroscopic data for this compound and its analogs typically involves optimizing the molecular geometry using a specific DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)). epstem.netepstem.net Following optimization, vibrational frequency calculations are performed to predict the IR spectrum. Similarly, NMR chemical shifts are calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. epstem.netepstem.net
A crucial step in this process is the validation of the calculated data against experimentally obtained spectra. A good correlation between the theoretical and experimental values confirms the accuracy of the computational model and the assigned molecular structure. For instance, a study on 2-(3,5-Bistrifluoromethylphenyl)-3-(4-methoxyphenyl)acrylonitrile demonstrated a strong agreement between the experimental and DFT-calculated FT-IR, ¹H-NMR, and ¹³C-NMR spectral values. researchgate.net This validation process is essential for the correct interpretation of complex spectra and for confirming the identity and purity of a synthesized compound.
The following table presents a representative comparison of experimental and calculated spectroscopic data for an analogous methoxyphenyl-containing nitrile, demonstrating the typical level of agreement achieved in such studies.
| Spectroscopic Data | Experimental Value | Calculated Value (DFT) | Compound |
|---|---|---|---|
| FT-IR (C≡N stretch, cm⁻¹) | Not specified | Not specified | 2-(3,5-Bistrifluoromethylphenyl)-3-(4-methoxyphenyl)acrylonitrile |
| ¹H-NMR (Aromatic protons, ppm) | 6.90-7.95 | Correlated well with experimental | |
| ¹³C-NMR (Aromatic carbons, ppm) | 114.5-163.0 | Correlated well with experimental |
The accurate prediction and validation of spectroscopic data are indispensable for the structural elucidation of novel compounds and for understanding their electronic environment. For this compound, such computational studies would be invaluable in confirming its synthesis and in providing a detailed picture of its molecular characteristics.
Advanced Synthetic Strategies and Stereochemical Control
Stereoselective Synthesis Approaches
The creation of a single desired stereoisomer of 2-(3-methoxyphenyl)propanenitrile can be approached through several sophisticated synthetic routes. These methods are designed to control the formation of the chiral center at the second carbon of the propanenitrile chain.
Asymmetric Catalysis
Asymmetric catalysis involves the use of a small amount of a chiral catalyst to steer a chemical reaction towards the formation of one enantiomer over the other. For the synthesis of this compound, a potential route is the asymmetric hydrocyanation of the corresponding prochiral olefin, 1-(3-methoxyphenyl)ethene. This reaction, catalyzed by a chiral transition metal complex, would introduce the nitrile group and set the stereochemistry at the adjacent carbon in a single step.
While specific studies on the asymmetric hydrocyanation of 1-(3-methoxyphenyl)ethene are not extensively documented in publicly available literature, the general methodology is well-established for vinylarenes. mdpi.com Nickel complexes featuring chiral phosphine (B1218219) or phosphite (B83602) ligands are commonly employed for this transformation. mdpi.com The choice of ligand is crucial for achieving high enantioselectivity.
Table 1: Representative Chiral Ligands for Asymmetric Hydrocyanation of Vinylarenes
| Ligand Type | Example Ligand | Potential Application |
| Chiral Diphosphite | (R,R)-Chiraphos | Asymmetric hydrocyanation |
| Chiral Bis(oxazoline) | (S,S)-Ph-BOX | Asymmetric hydrocyanation |
| Chiral Phosphinite | (R)-BINAPO | Asymmetric hydrocyanation |
The enantioselectivity of such reactions is highly dependent on the precise structure of the substrate and the catalyst system employed. For instance, the synthesis of Naproxen, another 2-arylpropionic acid derivative, utilizes an asymmetric hydrocyanation step with high efficiency. mdpi.com
Chemoenzymatic Transformations and Enzymatic Resolution
Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions. A common chemoenzymatic strategy for obtaining enantiopure compounds is the kinetic resolution of a racemic mixture. In this process, an enzyme selectively reacts with one enantiomer of a racemic starting material, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers.
For this compound, a plausible chemoenzymatic route involves the enzymatic resolution of a racemic precursor, such as 2-(3-methoxyphenyl)propan-1-ol. Lipases are a class of enzymes frequently used for this purpose due to their ability to catalyze enantioselective esterification or hydrolysis reactions in organic solvents.
A study on the lipase-catalyzed kinetic resolution of the closely related compound, rac-2-(3-methoxy-4-methylphenyl)propan-1-ol, demonstrates the feasibility of this approach. researchgate.net In this work, various lipases were screened for their ability to enantioselectively acylate the alcohol. The results indicated that lipases from Aspergillus oryzae (AOL) and Porcine pancreas (PPL) exhibited selectivity in transesterification and hydrolysis. researchgate.net
Table 2: Lipase-Catalyzed Resolution of a Structurally Similar Precursor
| Substrate | Lipase (B570770) | Reaction Type | Enantiomeric Excess (ee) of Product | Reference |
| rac-2-(3-methoxy-4-methylphenyl)propan-1-ol | AOL | Transesterification | Moderate | researchgate.net |
| rac-2-(3-methoxy-4-methylphenyl)propan-1-ol | PPL | Hydrolysis | Moderate | researchgate.net |
This enzymatic resolution would yield an enantiomerically enriched alcohol, which can then be chemically converted to the desired enantiomer of this compound through standard functional group transformations, such as conversion to a leaving group followed by nucleophilic substitution with cyanide.
Dynamic Kinetic Resolution and Asymmetric Transformations
A limitation of traditional kinetic resolution is that the maximum theoretical yield of the desired enantiomer is 50%. Dynamic kinetic resolution (DKR) overcomes this limitation by combining the enzymatic resolution with an in-situ racemization of the unreactive enantiomer. su.seprinceton.edu This continuous racemization ensures that the entire racemic starting material can be converted into a single, enantiomerically pure product, allowing for a theoretical yield of up to 100%.
For a precursor like 2-(3-methoxyphenyl)propan-1-ol, a DKR process would involve a lipase for the enantioselective acylation and a metal-based racemization catalyst. Ruthenium complexes are often effective for the racemization of secondary alcohols. su.seprinceton.edu
Table 3: Key Components of a Hypothetical DKR for a Precursor to this compound
| Component | Function | Example |
| Substrate | Racemic starting material | rac-2-(3-methoxyphenyl)propan-1-ol |
| Enzyme | Enantioselective catalyst | Lipase from Candida antarctica (CALB) |
| Acyl Donor | Acetylating agent | Isopropenyl acetate (B1210297) |
| Racemization Catalyst | In-situ racemization of the unreactive enantiomer | Shvo's catalyst (a ruthenium complex) |
| Solvent | Reaction medium | Toluene |
The success of a DKR process relies on the compatibility of the enzyme and the racemization catalyst, as well as the relative rates of the enzymatic reaction and the racemization. princeton.edu The racemization must be faster than or at least comparable to the rate of the slower-reacting enantiomer's enzymatic transformation to achieve a high yield of the desired enantiomerically pure product. princeton.edu
Synthesis and Academic Research on Derivatives of 2 3 Methoxyphenyl Propanenitrile
Synthesis of Substituted Arylpropanenitriles and Related Derivatives
The synthesis of 2-(3-methoxyphenyl)propanenitrile and its analogs, as part of the broader class of arylpropanenitriles, is accomplished through a variety of chemical reactions. These methods range from classical nucleophilic substitutions and condensations to more contemporary organometallic and strain-release driven approaches.
A foundational method for producing arylacetonitriles, which can be adapted for arylpropanenitriles, involves a two-step process starting from a corresponding alcohol. For instance, p-methoxyphenylacetonitrile is synthesized from anisyl alcohol by first converting the alcohol to anisyl chloride using concentrated hydrochloric acid. The resulting chloride then undergoes a nucleophilic substitution reaction with sodium cyanide in acetone, often with a catalyst like sodium iodide, to yield the final nitrile product. orgsyn.org
Condensation reactions provide another significant route. The Knoevenagel condensation, for example, can be employed by reacting a benzaldehyde (B42025) derivative, such as 3-methoxybenzaldehyde, with a compound containing an active methylene (B1212753) group like a cyanoacetic acid derivative, under basic conditions.
Organometallic reagents are also pivotal in the synthesis of related structures. A patent describes the synthesis of 3-methoxypropiophenone, a ketone relative, by reacting a Grignard reagent, formed from m-methoxybromobenzene and magnesium, with propionitrile (B127096). google.com Another approach mentioned involves the reaction of m-methoxybenzonitrile with ethylmagnesium bromide to obtain the same propiophenone. google.com These methods highlight the utility of Grignard reactions in forming carbon-carbon bonds adjacent to the methoxy-substituted phenyl ring.
More recent synthetic innovations include the metal-free synthesis of complex nitriles. One such method involves the reaction of [1.1.1]propellane with a cyanocarbene, generated from TMSN₃ and a hypervalent iodine(III) alkyne species. rsc.org This strain-release driven addition produces highly substituted methylenecyclobutane-containing alkenyl nitriles under mild conditions, and the protocol has been demonstrated to be scalable. rsc.org
The following table summarizes various synthetic approaches to arylpropanenitriles and related compounds.
| Method | Starting Materials | Key Reagents | Product Type | Reference |
| Nucleophilic Substitution | Anisyl alcohol | HCl, NaCN, NaI | p-methoxyphenylacetonitrile | orgsyn.org |
| Knoevenagel Condensation | 3-Methoxybenzaldehyde, Cyanoacetic acid derivative | Basic catalyst | Arylacrylonitrile derivative | |
| Grignard Reaction | m-Methoxybromobenzene, Propionitrile | Mg, AlCl₃ | 3-Methoxypropiophenone | google.com |
| Strain-Release Addition | [1.1.1]propellane, Hypervalent iodine(III) alkyne | TMSN₃ | Tetrasubstituted alkenyl nitrile | rsc.org |
Functionalization Strategies for Derived Compounds
Once the arylpropanenitrile core is synthesized, it serves as a versatile scaffold for further chemical modification. A variety of functionalization strategies are employed to introduce new chemical motifs and build molecular complexity, leading to a diverse range of derivatives.
C-H Functionalization: Direct functionalization of carbon-hydrogen bonds is a powerful and efficient strategy. Research has demonstrated the enantioselective synthesis of 2,3-dihydrobenzofurans using two sequential C-H functionalization reactions. nih.gov This involves a rhodium-catalyzed enantioselective intermolecular C-H insertion, followed by a palladium-catalyzed C-H activation/C-O cyclization, showcasing a sophisticated method for creating complex heterocyclic systems from simpler precursors. nih.gov
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in forming new carbon-carbon bonds. This reaction can be used for the efficient arylation of heterocyclic compounds, such as SEM-protected pyrroles, under mild conditions. nih.gov This methodology could theoretically be applied to halogenated arylpropanenitriles to introduce diverse aryl or heteroaryl substituents.
Addition and Cyclization Reactions: The nitrile and the adjacent active methylene or methine group are reactive sites for various transformations. The Michael addition of related compounds like 3-oxo-3-phenylpropanenitrile to linear conjugated enynones has been used to create polyfunctional δ-diketones. mdpi.com These intermediates are valuable precursors for synthesizing various heterocycles, including 1,2-diazepines and substituted pyridines. mdpi.com
Enantioconvergent Functionalization: For the synthesis of chiral molecules, enantioconvergent methods are highly valuable. A reported strategy involves the palladium-catalyzed deacylative functionalization of β-ketonitriles. nih.gov In this process, the acyl group of a racemic β-ketonitrile is stereoselectively replaced by allyl, propargyl, or benzyl (B1604629) groups, yielding enantioenriched α-quaternary nitriles. nih.gov This functional group swap allows for the installation of structurally distinct motifs. nih.gov
The table below outlines several key functionalization strategies.
| Strategy | Reaction Type | Key Features | Potential Products | Reference |
| C-H Functionalization | Rh/Pd-catalyzed insertion & cyclization | Enantioselective, sequential reactions | Highly functionalized 2,3-dihydrobenzofurans | nih.gov |
| Suzuki-Miyaura Coupling | Pd-catalyzed cross-coupling | Forms C(sp²)-C(sp²) bonds | Aryl-substituted derivatives | nih.gov |
| Michael Addition | Nucleophilic addition | Forms polyfunctional intermediates | δ-Diketones, Heterocycles | mdpi.com |
| Deacylative Functionalization | Pd-catalyzed enantioconvergent substitution | Creates α-quaternary stereocenters | Chiral nitriles with allyl, propargyl, or benzyl groups | nih.gov |
Structure-Reactivity and Structure-Property Relationship Studies in Derivatives
Understanding the relationship between a molecule's structure and its chemical reactivity or biological properties is a central goal of chemical research. Studies on derivatives of arylpropanenitriles provide insights into these relationships.
In one study, a series of new 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile (B1666552) and propanenitrile derivatives were synthesized and evaluated for their in vitro antimicrobial activity. researchgate.net The synthesis involved a base-catalyzed condensation reaction. The resulting compounds were tested against several bacterial and fungal pathogens, demonstrating that specific structural modifications on the propanenitrile framework can lead to significant biological activity. researchgate.net
Another area of research involves the development of photoaffinity labeling reagents for biochemical studies. The synthesis of a tetrafluoro-substituted aryl azide (B81097) and its non-fluorinated analog, designed as photoaffinity labels for the estrogen receptor, highlights structure-property considerations. illinois.edu The study found that both the fluorinated and non-fluorinated azides exhibited favorable relative binding affinity and photoinactivation efficiency for the estrogen receptor. illinois.edu This work allows for a detailed evaluation of how fluorine substitution impacts the photochemical behavior and covalent attachment of aryl azides within a biological system. illinois.edu
These examples underscore the principle that systematic modifications to the arylpropanenitrile structure—such as the addition of heterocyclic systems, halogens, or other functional groups—can profoundly influence the resulting compound's reactivity and biological function.
| Derivative Class | Structural Modification | Studied Property | Key Finding | Reference |
| Morpholinoquinolinyl propanenitriles | Addition of a complex heterocyclic moiety | Antimicrobial activity | Derivatives showed activity against various bacterial and fungal pathogens. | researchgate.net |
| Tetrafluoroaryl azide derivatives | Introduction of fluorine atoms and an azide group | Receptor binding and photoinactivation | Fluorine substitution influences photochemical behavior and receptor interaction. | illinois.edu |
Potential Research Applications Excluding Prohibited Information
Utilization as Organic Synthesis Building Blocks
2-(3-Methoxyphenyl)propanenitrile is a versatile organic compound that serves as a valuable building block in a variety of synthetic applications. sigmaaldrich.com Its structure, featuring a nitrile group and a methoxyphenyl moiety, allows for a range of chemical transformations, making it a key intermediate in the synthesis of more complex molecules. bldpharm.combldpharm.com Nitriles, in general, are important precursors for the synthesis of amines, carboxylic acids, amides, and other nitrogen-containing compounds. fiveable.mewikipedia.org The presence of the methoxy (B1213986) group on the phenyl ring also offers possibilities for further functionalization.
The reactivity of the nitrile group allows for several key transformations:
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(3-methoxyphenyl)propanoic acid, or the amide, 2-(3-methoxyphenyl)propanamide. wikipedia.org
Reduction: The nitrile can be reduced to a primary amine, 2-(3-methoxyphenyl)propan-1-amine, using reducing agents like lithium aluminum hydride or through catalytic hydrogenation. fiveable.mewikipedia.org
Addition Reactions: The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles, such as Grignard reagents, leading to the formation of ketones after hydrolysis. fiveable.me
The aromatic ring can also participate in various electrophilic substitution reactions, although the methoxy group's directing effects must be considered. The versatility of this compound and related nitrile compounds makes them significant in the construction of diverse molecular architectures for various research purposes. researchgate.netnumberanalytics.com
Investigations in Materials Science
While direct research on this compound in materials science is not extensively documented, the properties of nitrile-containing compounds suggest potential areas of investigation. wikipedia.org Nitrile groups are known to be present in certain types of polymers, such as nitrile rubber, which is valued for its resistance to oils and fuels. wikipedia.org The incorporation of the methoxyphenyl group could potentially modify the properties of such polymers, influencing factors like thermal stability, solubility, and optical properties.
Potential research avenues in materials science could include:
Polymer Synthesis: Investigating the use of this compound as a monomer or a comonomer in polymerization reactions to create novel polymers with tailored properties.
Organic Electronics: Exploring the potential of derivatives of this compound in the development of organic semiconductors or other electronic materials. The aromatic nature of the methoxyphenyl group combined with the polar nitrile group could lead to interesting electronic characteristics.
Liquid Crystals: The rigid structure of the aromatic ring and the polar nitrile group are features often found in liquid crystalline materials. Research could explore whether derivatives of this compound exhibit liquid crystalline phases.
Further research is needed to fully elucidate the potential applications of this specific compound in the field of materials science.
Studies on Enzyme Inhibition and Bioactive Compound Design
Derivatives of this compound have been investigated for their potential as enzyme inhibitors and as scaffolds for the design of new bioactive compounds. The general class of 2-arylpropanenitriles has shown promise in this area. For instance, related compounds have been studied for their inhibitory effects on various enzymes.
The design of bioactive compounds often involves the synthesis of a library of related molecules to explore structure-activity relationships. The this compound core provides a synthetically accessible starting point for creating such libraries. Modifications to the aromatic ring, the nitrile group, and the addition of other functional groups can lead to compounds with a range of biological activities.
For example, studies on similar structures have shown that the introduction of different substituents on the phenyl ring can significantly impact their biological properties, including their ability to inhibit specific enzymes. nih.gov The nitrile group itself can be a key pharmacophore, or it can be a precursor to other functional groups that are important for biological activity.
Research into Corrosion Inhibition Mechanisms and Applications
Organic compounds containing nitrogen and sulfur atoms, as well as aromatic rings, are often effective corrosion inhibitors for various metals and alloys. These compounds can adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process. researchgate.netresearchgate.netosti.gov The molecular structure of this compound, with its nitrogen-containing nitrile group and aromatic ring, suggests its potential as a corrosion inhibitor.
Research in this area would typically involve:
Electrochemical Studies: Techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy are used to evaluate the inhibition efficiency of the compound on different metals in various corrosive media.
Surface Analysis: Techniques like scanning electron microscopy (SEM) and X-ray photoelectron spectroscopy (XPS) can be employed to study the morphology of the metal surface and the nature of the adsorbed inhibitor film. osti.gov
Theoretical Calculations: Computational methods, such as density functional theory (DFT), can be used to model the adsorption of the inhibitor molecule on the metal surface and to understand the mechanism of inhibition at the molecular level.
While specific studies on this compound as a corrosion inhibitor are not widely reported, the general characteristics of related organic compounds make this a plausible and interesting area for future research. icrc.ac.irgoogle.com
Development of Novel Chemical Reagents and Catalysts
The chemical properties of this compound and nitriles in general lend themselves to the development of new reagents and catalysts. numberanalytics.com The nitrile group can be transformed into a variety of other functional groups, making it a versatile handle in organic synthesis. researchgate.netorganic-chemistry.org
For instance, the development of new catalytic systems for the transformation of nitriles is an active area of research. This includes catalysts for hydrolysis, reduction, and addition reactions that are more efficient, selective, and environmentally friendly. organic-chemistry.org
Furthermore, the this compound molecule itself could potentially serve as a ligand in the design of new metal-based catalysts. The nitrogen atom of the nitrile group and the oxygen atom of the methoxy group could coordinate to a metal center, creating a catalytic species with unique reactivity.
Research in this area could focus on:
Developing new catalytic methods for the transformation of the nitrile group in this compound.
Synthesizing and evaluating new catalysts where this compound or its derivatives act as ligands.
Exploring the use of this compound as a reagent in novel synthetic methodologies.
Q & A
Q. Basic Synthesis Methodology :
- Nucleophilic Substitution : React 3-methoxyphenol with acrylonitrile in the presence of a base (e.g., K₂CO₃) to introduce the nitrile group via an ether linkage .
- Hydrocyanation : Use trimethylsilyl cyanide (TMSCN) and catalytic HCl to add a nitrile group to a pre-functionalized intermediate, such as a vinyl ether derivative .
- Key Considerations : The electron-donating methoxy group facilitates electrophilic aromatic substitution, but steric hindrance at the 3-position may require optimized temperature (80–120°C) and prolonged reaction times (12–24 hours).
How can structural characterization of this compound be systematically performed?
Q. Basic Characterization Techniques :
- NMR Spectroscopy :
- ¹H NMR : Identify methoxy protons (δ 3.8–3.9 ppm), aromatic protons (δ 6.7–7.4 ppm), and propane chain protons (δ 2.5–3.5 ppm).
- ¹³C NMR : Confirm nitrile carbon (δ 115–120 ppm) and methoxy carbon (δ 55–56 ppm) .
- IR Spectroscopy : Detect the nitrile stretch (~2240 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .
- X-ray Crystallography : Resolve spatial arrangements of the methoxyphenyl and nitrile groups, though crystallization may require slow evaporation in polar aprotic solvents (e.g., DMF) .
What advanced strategies exist for functionalizing the nitrile group or methoxyphenyl ring in this compound?
Q. Advanced Functionalization Approaches :
- Nitrile Conversion : Hydrolyze the nitrile to an amide (using H₂SO₄/H₂O) or carboxylate (under strong alkaline conditions) for downstream applications .
- Electrophilic Aromatic Substitution : Leverage the methoxy group’s activating effect to introduce halogens (e.g., bromine) or nitro groups at the phenyl ring’s para position. Monitor regioselectivity via DFT calculations .
- Cross-Coupling Reactions : Employ Suzuki-Miyaura coupling with aryl boronic acids to modify the phenyl ring, using Pd catalysts (e.g., Pd(PPh₃)₄) .
How can computational methods predict the reactivity or stability of this compound?
Q. Advanced Computational Modeling :
- DFT Calculations : Optimize ground-state geometry using B3LYP/6-31G(d) to assess steric and electronic effects of the methoxy group. Predict reaction pathways for nitrile hydrolysis or ring functionalization .
- Molecular Dynamics (MD) : Simulate interactions in solvent environments (e.g., acetonitrile) to guide crystallization strategies .
What safety protocols are critical when handling this compound?
Q. Basic Safety Considerations :
- Toxicity : Nitriles can release cyanide under metabolic conditions; use fume hoods and personal protective equipment (PPE) .
- Storage : Store in airtight containers at ≤4°C to prevent moisture-induced degradation .
How can researchers design biological activity studies for this compound despite limited existing data?
Q. Advanced Bioactivity Profiling :
- In Vitro Assays : Screen for cytotoxicity (MTT assay) and receptor binding (e.g., GPCRs) using structural analogs (e.g., 3-methoxyphenyl-containing ligands) as references .
- Structure-Activity Relationship (SAR) : Modify the propane chain length or substituent positions to assess effects on antimicrobial or anti-inflammatory activity .
What mechanistic insights are needed to optimize its synthesis?
Q. Advanced Mechanistic Studies :
- Kinetic Analysis : Use in-situ IR or NMR to monitor hydrocyanation rates and identify rate-limiting steps (e.g., cyanide transfer from TMSCN) .
- Catalyst Design : Explore Brønsted acid catalysts (e.g., HCl vs. H₂SO₄) to improve regioselectivity in ether formation .
How should researchers address contradictions in reported data (e.g., conflicting bioactivity results)?
Q. Data Contradiction Resolution :
- Reproducibility Checks : Standardize reaction conditions (solvent purity, temperature control) and validate analytical methods (e.g., HPLC purity >98%) .
- Meta-Analysis : Compare datasets from structurally similar compounds (e.g., 3-ethoxyphenyl derivatives) to identify trends or outliers .
Can this compound form supramolecular structures via non-covalent interactions?
Q. Advanced Supramolecular Chemistry :
- Hydrogen Bonding : The nitrile group may act as a weak H-bond acceptor, enabling chain or layer formation in crystalline states, as seen in bromophenyl analogs .
- π-π Stacking : The methoxyphenyl ring could participate in stacking interactions, studied via X-ray or computational models .
What strategies prevent degradation of this compound during experiments?
Q. Stability Optimization :
- pH Control : Avoid strongly acidic/basic conditions to prevent nitrile hydrolysis; buffer solutions (pH 6–8) are recommended .
- Light Sensitivity : Store in amber vials if UV-Vis studies indicate photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
